N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide
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Overview
Description
N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide is an organic compound with a complex structure that includes a methoxy group, a methylcyclohexyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide typically involves the reaction of 4-methoxy-N-(1-methylcyclohexyl)aniline with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 4-Hydroxy-N-(1-methylcyclohexyl)methylprop-2-enamide.
Reduction: N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enol.
Substitution: N-[(4-Hydroxy-1-methylcyclohexyl)methyl]prop-2-enamide.
Scientific Research Applications
N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the prop-2-enamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(1-methylcyclohexyl)aniline: Shares the methoxy and methylcyclohexyl groups but lacks the prop-2-enamide moiety.
N-(1-Methoxy-4-methylcyclohexyl)methylprop-2-enamide: Similar structure but with different positioning of the methoxy group.
Uniqueness
N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methoxy-1-methylcyclohexyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-11(14)13-9-12(2)7-5-10(15-3)6-8-12/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKIFAILTYGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OC)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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